REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]([C:11]1[N:16]=[C:15]2[NH:17][CH:18]=[CH:19][C:14]2=[CH:13][CH:12]=1)[CH2:9][CH3:10])(C)(C)C.Cl>O1CCOCC1>[NH:17]1[C:15]2=[N:16][C:11]([CH:8]([NH2:7])[CH2:9][CH3:10])=[CH:12][CH:13]=[C:14]2[CH:19]=[CH:18]1
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(CC)C1=CC=C2C(=N1)NC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
500 μL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed
|
Type
|
CUSTOM
|
Details
|
Removal of solvents to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=NC(=CC2)C(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 mg | |
YIELD: CALCULATEDPERCENTYIELD | 133.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |